molecular formula C48H72O14 B195269 Avermectin B1A CAS No. 65195-55-3

Avermectin B1A

Cat. No. B195269
CAS RN: 65195-55-3
M. Wt: 873.1 g/mol
InChI Key: RRZXIRBKKLTSOM-XPNPUAGNSA-N
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Description

Avermectin B1a is a macrocyclic lactone disaccharide anthelmintic agent . It is a part of the avermectin family, which are 16-membered macrocyclic lactone derivatives with potent anthelmintic and insecticidal properties . These naturally occurring compounds are generated as fermentation products by Streptomyces avermitilis, a soil actinomycete . Avermectin B1a is the most potent anthelmintic congener among this family .


Synthesis Analysis

Avermectins were isolated from the culture broth of Streptomyces avermitilis . The total synthesis of Avermectin B1a has been achieved, with the challenges of the synthesis being the stereoselective construction of the hexahydrobenzofuran and spiroacetal segments, as well as the C8–C11 E, E -diene . The macrolactone cyclization was performed without disturbing the readily epimerizable C2 stereogenic center and the C3–C4 double bond, which is prone to migrate to the C2 position .


Molecular Structure Analysis

Avermectins are 16-membered macrolactones that consist of a 6,6-spiroacetal north segment attached to the disaccharide oleandrosyl-oleandrosyl, and a unique, highly sensitive hexahydrobenzofuran south segment .


Chemical Reactions Analysis

The total synthesis of Avermectin B1a involved several chemical reactions, including a vinylogous Mukaiyama aldol reaction to install the C1–C4 carbons . An intramolecular aldol reaction was used to form the hexahydrobenzofuran segment .


Physical And Chemical Properties Analysis

Avermectin B1a is highly lipophilic and accumulates in fat tissues, causing its long-term existence in the body .

Scientific Research Applications

  • Agriculture

    • Avermectin B1A is widely used as an agricultural insecticide . It is produced by Streptomyces avermitilis through fermentation . It effectively controls dipteran, homopteran, coleopteran, and lepidopteran pests and a variety of mites . The Ministry of Agriculture of China has retained avermectin while eliminating highly toxic pesticides, with a registered use of avermectin B1A 9–15 g per hectare of field .
  • Antibiotics

    • Avermectin B1A is an important lead compound of antibiotics . It is produced by Streptomyces avermitilis . Avermectin B1A and its derivatives, such as ivermectin, selamectin, doramectin, eprinomectin, are used to treat parasitic worm infestations .
  • Anticancer Research

    • Recent studies have shown that Avermectin B1A has potential anticancer effects . In a study using the HCT-116 colon cancer cell line, Avermectin B1A presented anti-proliferative activity with an IC50 value of 30 μM . It was found to promote tubulin polymerization at 30 μM, induce apoptosis in HCT-116 cells, and substantially diminish their ability to migrate .
  • Antiviral Research

    • Avermectin B1A has shown potential antiviral effects . It has been found to exhibit activity against a variety of RNA viruses such as Zika, dengue, yellow fever, West Nile, Hendra, Newcastle, Venezuelan equine encephalitis, chikungunya, Semliki Forest, Sindbis, Avian influenza A, Porcine Reproductive and Respiratory Syndrome, Human immunodeficiency virus type 1, and severe acute respiratory syndrome coronavirus 2 .
  • Microbiology

    • Avermectin B1A is used in microbiology for the production of other bioactive compounds . For example, it is used in the production of Streptomyces avermitilis, a bacterium known for producing avermectins . The production of Avermectin B1A can be enhanced by engineering the aveC gene and precursor supply genes .
  • Veterinary Medicine

    • Avermectin B1A is widely used in veterinary medicine . It is effective against a variety of parasites and is used to treat parasitic worm infestations in animals .
  • Pesticide Development

    • Avermectin B1A can be used as a lead compound for the development of pesticides . It has shown efficacy against a variety of pests and is used in both agricultural and medicinal applications .
  • Anthelmintic Agents

    • Avermectin B1A is used as an anthelmintic agent . It is potent against a variety of parasites and is used to treat parasitic worm infestations .
  • Insecticidal Activity

    • Avermectin B1A has strong insecticidal activity . It is one of the most frequently utilized avermectin family compounds .
  • Treatment of Parasitic Diseases

    • Avermectin B1A is used in the treatment of several parasitic diseases . It has shown efficacy against a variety of parasites .
  • Bioactive Compound Production

    • Avermectin B1A is used in microbiology for the production of other bioactive compounds . For example, it is used in the production of Streptomyces avermitilis, a bacterium known for producing avermectins . The production of Avermectin B1A can be enhanced by engineering the aveC gene and precursor supply genes .
  • Anthelmintic Agents

    • Avermectin B1A is used as an anthelmintic agent . It is potent against a variety of parasites and is used to treat parasitic worm infestations .
  • Insecticidal Activity

    • Avermectin B1A has strong insecticidal activity . It is one of the most frequently utilized avermectin family compounds .
  • Treatment of Parasitic Diseases

    • Avermectin B1A is used in the treatment of several parasitic diseases . It has shown efficacy against a variety of parasites .
  • Pesticide Development

    • Avermectin B1A can be used as a lead compound for the development of pesticides . It has shown efficacy against a variety of pests and is used in both agricultural and medicinal applications .
  • Veterinary Medicine

    • Avermectin B1A is widely used in veterinary medicine . It is effective against a variety of parasites and is used to treat parasitic worm infestations in animals .

Safety And Hazards

Avermectin B1a should be handled with care to avoid inhalation, contact with eyes and skin . It is recommended to use only in areas with appropriate exhaust ventilation . According to new data on scientific literature, avermectins can now be considered harmful to non-target organisms, and its prudent use is recommended in order to reduce negative effects on the environment .

Future Directions

Avermectin B1a exhibits significant anti-cancer activity and enhances tubulin polymerization, suggesting that it can be used as a promising microtubule-targeting agent for the development of future anticancer drugs . In addition, there is ongoing research to enhance the production of Avermectin B1a in Streptomyces avermitilis .

properties

IUPAC Name

(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H72O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38/h12-15,17-19,25-26,28,30-31,33-45,49-50,52H,11,16,20-24H2,1-10H3/b13-12+,27-15+,32-14+/t25-,26-,28-,30-,31-,33+,34-,35-,36-,37-,38-,39-,40+,41-,42-,43+,44-,45+,47+,48+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRZXIRBKKLTSOM-XPNPUAGNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H]1[C@H](C=C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)\C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H72O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9058238
Record name Avermectin B1a
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9058238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

873.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Abamectin B1a

CAS RN

65195-55-3
Record name Avermectin B1a
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65195-55-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Abamectin Component B1a
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065195553
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Avermectin B1a
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9058238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Abamectin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.059.628
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ABAMECTIN B1A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K54ZMM929K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,720
Citations
VF Gruber, BA Halley, SC Hwang… - Journal of agricultural …, 1990 - ACS Publications
MATERIALS AND METHODS Chemicals. Three different preparations of AVM were used for these studies:[5-3H] avermectinBla ([3H] AVM) with a spe-cific activity of 1.63 mCi/mg, 98+% …
Number of citations: 79 pubs.acs.org
HA Moye, MH Malagodi, J Yoh, GL Leibee… - Journal of agricultural …, 1987 - ACS Publications
H. Anson Moye,* Marjorie H. Malagodi, Jau Yoh, Gary L. Leibee, Chia C. Ku, 1 and Peter G. Wislocki [uC] Avermectin B: a was applied twelve times to muck and sandy loamsoils and …
Number of citations: 99 pubs.acs.org
JP Springer, BH Arison, JM Hirshfield… - Journal of the …, 1981 - ACS Publications
The crystal structures of the potent antiparasitic agents avermectin B2a aglycon (lb)[a= 15.061 (8), b= 9.005 (2), c= 14.624 (7) A, ß= 96.37 (4), Piu Z= 2, C34H50O9] and avermectin Bla (…
Number of citations: 150 pubs.acs.org
DL Bull, GW Ivie, JG MacConnell… - Journal of Agricultural …, 1984 - ACS Publications
Laboratory studies of the fate of 3H-labeled avermectin Bxa (AVM) in Lufkin fine sandy loam, Houston clay, and coarse sand demonstrated that under aerobic conditions the compound …
Number of citations: 108 pubs.acs.org
LS Crouch, WF Feely, BH Arison… - Journal of Agricultural …, 1991 - ACS Publications
Photodegradation of avermectin Bi „thinfilms under artificial light (above 260 nm) for short periods of time (greater than 60% of parentcompound remaining) resulted in the formation of at …
Number of citations: 75 pubs.acs.org
S Yamashita, D Hayashi, A Nakano, Y Hayashi… - The Journal of …, 2016 - nature.com
Avermectins were isolated as compounds possessing anthelmintic activity from the culture broth of Streptomycesavermitilis by Ōmura and co-workers. Owing to their potent anthelmintic …
Number of citations: 33 www.nature.com
SS Pong, CC Wang, LC Fritz - Journal of Neurochemistry, 1980 - Wiley Online Library
Avermectin B 1 a, a novel macrocyclic lactone antiparasitic agent, causes a marked and sustained increase of γ‐aminobutyric acid release from rat brain synaptosomes. A concentration …
Number of citations: 168 onlinelibrary.wiley.com
M Terada, AI Ishii, H Kino, M Sano - Experimental parasitology, 1984 - Elsevier
Paralysis due to avermectin B 1 a and ivermectin of Angiostrongylus cantonensis was compared to that of phenylephrine (an α-adrenergic agonist) and strychnine (a cholinergic inhibitor…
Number of citations: 36 www.sciencedirect.com
KC Nicolaou, RE Dolle… - Journal of the American …, 1984 - ACS Publications
A practical synthesis of oligosaccharides from phenylthio sugars via glycosyl fluorides is described. The new technology is applied to the synthesis of hexasaccharide 9 from a …
Number of citations: 403 pubs.acs.org
S Hanessian, A Ugolini, D Dube… - Journal of the …, 1986 - ACS Publications
When thioozonide 1 was allowed to decompose in the presence of an excess of ds-2, 5-dimethyl-3-hexene, the cis-epoxide (cis/trans= 17.5) and ds-thiirane (cis/trans= 7.3) were formed …
Number of citations: 133 pubs.acs.org

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